
Antimony;gadolinium(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimony;gadolinium(3+) is a compound formed by the combination of antimony and gadolinium ions Antimony is a metalloid with the symbol Sb and atomic number 51, while gadolinium is a rare-earth metal with the symbol Gd and atomic number 64
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of antimony;gadolinium(3+) typically involves the reaction of antimony and gadolinium salts under controlled conditions. One common method is the solid-state reaction, where antimony and gadolinium oxides are mixed and heated at high temperatures to form the desired compound. Another method involves the use of a hydrothermal process, where the reactants are dissolved in water and subjected to high pressure and temperature to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of antimony;gadolinium(3+) may involve large-scale solid-state reactions or hydrothermal processes. The choice of method depends on factors such as the desired purity of the product, cost, and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: Antimony;gadolinium(3+) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, gadolinium in the compound can react with oxygen to form gadolinium(III) oxide, while antimony can react with sulfur to form antimony sulfide.
Common Reagents and Conditions:
Oxidation: Gadolinium reacts with oxygen at elevated temperatures to form gadolinium(III) oxide.
Reduction: Antimony can be reduced using reducing agents such as hydrogen gas.
Substitution: The compound can undergo substitution reactions with halogens to form halides.
Major Products:
Oxidation: Gadolinium(III) oxide (Gd2O3)
Reduction: Elemental antimony (Sb)
Substitution: Gadolinium halides (e.g., GdCl3, GdBr3)
Wissenschaftliche Forschungsanwendungen
Antimony;gadolinium(3+) has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including its use in targeted drug delivery systems.
Industry: Utilized in the development of advanced materials with specific magnetic and electronic properties.
Wirkmechanismus
The mechanism of action of antimony;gadolinium(3+) involves its interaction with molecular targets and pathways in biological systems. Gadolinium ions can interact with water molecules, enhancing the contrast in MRI scans. Additionally, the compound’s magnetic properties can influence cellular processes and molecular interactions, making it useful in various biomedical applications.
Vergleich Mit ähnlichen Verbindungen
Gadolinium(III) oxide (Gd2O3): A compound with similar magnetic properties used in MRI contrast agents.
Antimony sulfide (Sb2S3): A compound with applications in materials science and electronics.
Uniqueness: Antimony;gadolinium(3+) is unique due to the combination of properties from both antimony and gadolinium. This combination results in a compound with distinct magnetic, electronic, and catalytic properties, making it valuable for a wide range of applications.
Eigenschaften
CAS-Nummer |
12024-80-5 |
|---|---|
Molekularformel |
GdSb |
Molekulargewicht |
279.0 g/mol |
IUPAC-Name |
stibanylidynegadolinium |
InChI |
InChI=1S/Gd.Sb |
InChI-Schlüssel |
IYUFCXCHSDHHAR-UHFFFAOYSA-N |
SMILES |
[Sb].[Gd+3] |
Kanonische SMILES |
[Sb]#[Gd] |
Key on ui other cas no. |
12024-80-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


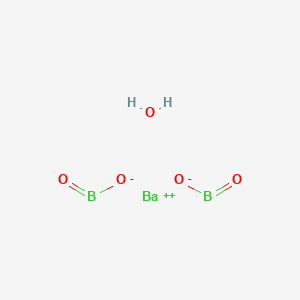
![4-[4-(Dimethylamino)phenyl]benzaldehyde](/img/structure/B171118.png)
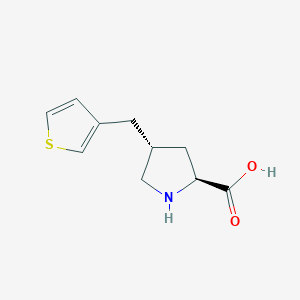
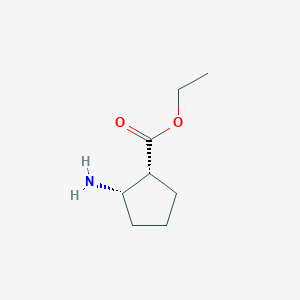
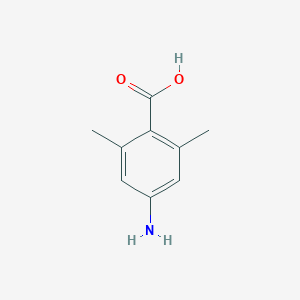
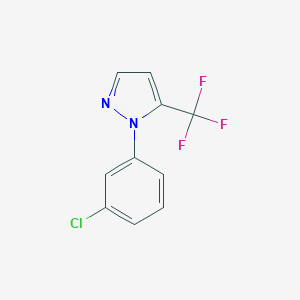
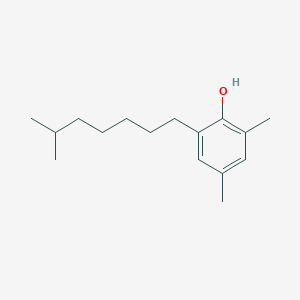
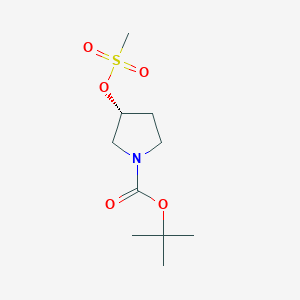
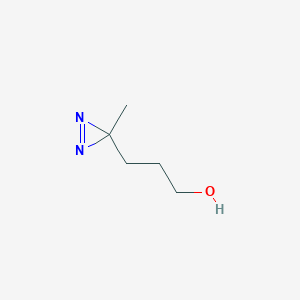
![(6-Methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B171153.png)
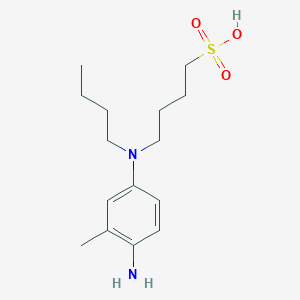
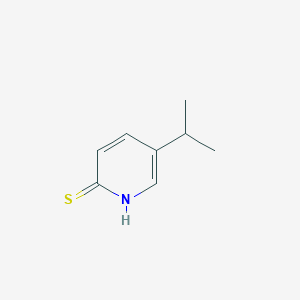
![2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B171161.png)
![2,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B171164.png)
